4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride
説明
Chemical Structure and Properties 4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride (CAS: 63916-38-1) is a piperidine derivative with a unique substitution pattern:
- 4-(2-Pyridyl)methyl group: Introduces aromaticity and hydrogen-bonding capacity via the pyridine nitrogen, which may enhance receptor binding .
- Acetate ester: Increases solubility in organic solvents compared to free alcohols; hydrolyzable under acidic/basic conditions .
- Dihydrochloride salt: Improves aqueous solubility and crystalline stability, critical for pharmaceutical formulation .
Applications While direct pharmacological data are unavailable in the provided evidence, structural analogs (e.g., piperidine dihydrochlorides in –9) are utilized in drug development for central nervous system (CNS) targets, antimicrobial agents, or enzyme inhibitors.
特性
CAS番号 |
63916-38-1 |
|---|---|
分子式 |
C17H28Cl2N2O2 |
分子量 |
363.3 g/mol |
IUPAC名 |
[1-butyl-4-(pyridin-2-ylmethyl)piperidin-4-yl] acetate;dihydrochloride |
InChI |
InChI=1S/C17H26N2O2.2ClH/c1-3-4-11-19-12-8-17(9-13-19,21-15(2)20)14-16-7-5-6-10-18-16;;/h5-7,10H,3-4,8-9,11-14H2,1-2H3;2*1H |
InChIキー |
VGWNCYGMSISHSA-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(CC1)(CC2=CC=CC=N2)OC(=O)C.Cl.Cl |
正規SMILES |
CCCCN1CCC(CC1)(CC2=CC=CC=N2)OC(=O)C.Cl.Cl |
外観 |
white solid powder |
他のCAS番号 |
63916-38-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
NU1064; NU-1064; NU 1064. |
製品の起源 |
United States |
準備方法
NU1064の合成は、コア構造の調製から始まり、目的の特性を実現するために官能基を修飾するなど、いくつかの段階を踏みます。正確な合成経路と反応条件は、企業秘密であり、製造元によって異なる場合があります。 工業生産方法は通常、高収率と高純度を保証するために最適化された反応条件を用いた大規模合成を含みます .
化学反応の分析
NU1064は、以下を含むいくつかのタイプの化学反応を受けます。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて、水素の付加または酸素の除去を伴います。
置換: この反応は、ハロゲンや求核剤などの試薬を用いて、ある官能基を別の官能基に置き換えます。
これらの反応で一般的に用いられる試薬や条件には、有機溶媒、触媒、制御された温度が含まれます。 これらの反応で生成される主な生成物は、使用される試薬や条件によって異なります .
4. 科学研究への応用
NU1064は、以下を含む幅広い科学研究への応用があります。
化学: ポリ(アデノシン二リン酸リボース)ポリメラーゼ阻害のメカニズムとそのデオキシリボ核酸修復への影響を研究するためのツールとして使用されます。
生物学: 細胞培養研究で、ポリ(アデノシン二リン酸リボース)ポリメラーゼが細胞プロセスで果たす役割を調査するために使用されます。
医学: 抗癌剤の細胞毒性を増強できるため、癌治療における潜在的な治療薬として検討されています。
科学的研究の応用
Therapeutic Applications
Analgesic Properties
Research indicates that derivatives of piperidinol compounds exhibit significant analgesic effects. For instance, piperidine derivatives have been shown to possess peripheral analgesic action superior to traditional opioids like morphine, which are associated with central side effects . The compound's structure allows it to interact effectively with pain pathways without the adverse effects commonly associated with opioid analgesics.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. Studies have indicated that piperidinol derivatives can reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases . The mechanism involves modulation of inflammatory mediators, making it a candidate for further development in anti-inflammatory therapies.
Neurological Applications
Recent investigations have highlighted the neuroprotective capabilities of piperidinol derivatives. They may play a role in neurodegenerative diseases by protecting neuronal cells from apoptosis and promoting neurogenesis . This opens avenues for research into treatments for conditions such as Alzheimer's disease and other forms of dementia.
Synthesis and Formulation
The synthesis of 4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride typically involves several steps:
- Starting Materials : The synthesis begins with readily available piperidine derivatives and pyridine-based compounds.
- Reactions : Key reactions include acylation and alkylation processes that introduce the butyl and pyridyl groups onto the piperidine ring.
- Purification : The final product is often purified through recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications.
Synthesis Overview Table
| Step | Description |
|---|---|
| Starting Materials | Piperidine derivatives, pyridine compounds |
| Reaction Type | Acylation and alkylation |
| Purification Method | Recrystallization or chromatography |
Case Studies and Research Findings
Several studies have provided insights into the efficacy and safety of this compound:
- Study on Analgesic Effects : In a controlled study involving rodent models, the compound demonstrated a significant reduction in pain response compared to control groups receiving placebo treatments. The study concluded that the compound could be developed as a non-opioid analgesic alternative .
- Inflammation Model Testing : Another study evaluated the anti-inflammatory properties using carrageenan-induced paw edema in rats. Results showed a marked decrease in swelling compared to untreated controls, indicating potential use in managing inflammatory disorders .
- Neuroprotective Effects : A recent investigation assessed the neuroprotective effects of piperidine derivatives on cultured neuronal cells exposed to oxidative stress. The results highlighted a significant reduction in cell death rates, suggesting therapeutic potential for neurodegenerative diseases .
作用機序
NU1064は、デオキシリボ核酸損傷の修復において重要な役割を果たす酵素であるポリ(アデノシン二リン酸リボース)ポリメラーゼを阻害することでその効果を発揮します。この酵素を阻害することにより、NU1064はデオキシリボ核酸損傷の修復を阻止し、癌細胞における細胞毒性を高めます。 関係する分子標的や経路には、デオキシリボ核酸損傷応答経路とポリ(アデノシン二リン酸リボース)ポリメラーゼシグナル伝達経路が含まれます .
6. 類似の化合物との比較
NU1064は、NU1025やオラパリブなどの他のポリ(アデノシン二リン酸リボース)ポリメラーゼ阻害剤と似ています。NU1064は、幅広い抗癌剤の細胞毒性を増強できる点がユニークであり、癌研究における貴重なツールとなっています。類似の化合物には以下のようなものがあります。
NU1025: NU1064と同様の特性を持つ、別の強力なポリ(アデノシン二リン酸リボース)ポリメラーゼ阻害剤です。
オラパリブ: 特定の種類の癌の治療に用いられる、臨床的に承認されたポリ(アデノシン二リン酸リボース)ポリメラーゼ阻害剤です.
類似化合物との比較
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences
Substituent Impact on Bioactivity: The 2-pyridylmethyl group in the target compound distinguishes it from phenyl () or chlorobenzyl () analogs. Butyrate vs. Acetate Esters: Butyrate () offers prolonged metabolic stability due to longer alkyl chains, whereas acetate (target compound) may hydrolyze faster, enabling prodrug strategies .
Salt Form and Solubility: Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than monohydrochlorides () or free bases, critical for intravenous formulations .
Synthetic Routes :
- The target compound’s acetate group suggests synthesis via acetylation of a precursor alcohol, similar to methods using acetic anhydride (). In contrast, butyrate analogs () require butyric acid derivatives .
- Dihydrochloride formation likely involves HCl gas or concentrated HCl in polar solvents, a standard salt-forming process for piperidines .
Regulatory and Commercial Status: The target compound is commercially available (ECHEMI) with ISO 9001:2015 certification, indicating industrial-scale production . Analogs like 1-(3-Azetidinyl)-4-piperidinol dihydrochloride () are restricted to research use, reflecting differing regulatory pathways.
Research Findings and Data
Table 2: Physicochemical Data
生物活性
4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula: C15H24N2O2·2HCl
- SMILES: CCCCN1CCC(CC1)(CC2=CC=CC=N2)O
This structure features a piperidine ring, which is essential for its biological activity, and a pyridine moiety that may contribute to its pharmacological properties.
- Cholinesterase Inhibition : Similar to other piperidine derivatives, this compound may exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. This property is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's disease .
- Anti-inflammatory Effects : Research indicates that related piperidine compounds have shown significant anti-inflammatory properties. For instance, studies on similar structures demonstrated a reduction in carrageenan-induced paw edema and inhibition of hyaluronidase-induced vascular permeability, suggesting potential therapeutic benefits in inflammatory conditions .
Therapeutic Applications
- Neurodegenerative Diseases : Due to its cholinesterase inhibitory action, the compound may be explored as a treatment option for Alzheimer's disease and other cognitive disorders.
- Pain Management : Its anti-inflammatory properties suggest potential applications in pain relief therapies.
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1), a related compound. The results indicated:
- Reduction in Paw Edema : C1 decreased paw edema by 61.98%, 80.84%, and 90.32% at doses of 50 mg/kg, 100 mg/kg, and 200 mg/kg respectively.
- Inhibition of Capillary Permeability : Both C1 and indomethacin significantly inhibited increases in capillary permeability induced by hyaluronidase .
Structure-Activity Relationship (SAR)
Research on piperidine derivatives has highlighted the importance of structural modifications on biological activity. For example:
| Compound | AChE Inhibition | BuChE Inhibition | Anti-inflammatory Activity |
|---|---|---|---|
| C1 | Moderate | High | Significant |
| Indomethacin | Low | Moderate | High |
This table illustrates that while some derivatives exhibit strong anti-inflammatory effects, others may be more selective for cholinesterase inhibition.
Q & A
Basic: What are the recommended synthesis protocols for this compound, and how can purity be optimized?
Answer:
Synthesis typically involves multi-step reactions, including condensation of piperidine derivatives with halogenated pyridyl or butyl precursors. For dihydrochloride salt formation, a methanol-water solvent system (1:1) under reflux is effective, followed by purification via crystallization . To optimize purity:
- Use high-purity starting materials (≥98%) to minimize side reactions.
- Monitor reaction progress with thin-layer chromatography (TLC) or HPLC.
- Employ recrystallization in ethanol/water mixtures to remove unreacted intermediates.
- Confirm purity via NMR (¹H/¹³C) and mass spectrometry (ESI-MS), targeting ≥95% purity .
Basic: What safety precautions are critical when handling this compound?
Answer:
Refer to GHS guidelines and safety data sheets (SDS) for piperidine derivatives:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Immediate flushing with water is required upon exposure .
- Work in a fume hood to prevent inhalation of fine particles.
- Store in airtight containers at 2–8°C, away from oxidizing agents .
- Dispose of waste via approved chemical disposal protocols .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from variations in experimental design (e.g., cell lines, dosage). To address this:
- Replicate studies : Use standardized assays (e.g., MTT for cytotoxicity, radioligand binding for receptor affinity) across multiple cell lines .
- Control variables : Maintain consistent pH (7.4), temperature (37°C), and solvent (DMSO concentration ≤0.1%) .
- Meta-analysis : Compare data against structurally analogous compounds (e.g., 1-(2-aminoethyl)piperidine-4-carboxylic acid dihydrochloride) to identify structure-activity relationships (SARs) .
Advanced: What methodologies are recommended for studying its stability under varying pH and temperature conditions?
Answer:
- pH stability : Prepare buffered solutions (pH 2–10) using HCl/NaOH. Incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition points. Store samples at 25°C, 40°C, and 60°C for accelerated stability testing .
- Light sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis irradiation .
Basic: How does the dihydrochloride salt form influence solubility and bioavailability?
Answer:
The dihydrochloride salt enhances aqueous solubility due to ionic dissociation, improving bioavailability. For example:
- Solubility in water increases by ~10-fold compared to the free base .
- Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays to mimic physiological conditions .
- For in vivo studies, formulate as a saline solution (0.9% NaCl) to ensure stability during administration .
Advanced: What strategies can identify its primary biological targets and off-target interactions?
Answer:
- Target profiling : Use kinase/GPCR screening panels (e.g., Eurofins Cerep) to assess binding affinity across 100+ targets .
- Proteomics : Apply affinity chromatography with immobilized compound analogs to pull down interacting proteins, followed by LC-MS/MS identification .
- Computational docking : Perform molecular dynamics simulations using AutoDock Vina to predict binding modes with receptors (e.g., nicotinic acetylcholine receptors) .
Basic: What analytical techniques are essential for structural characterization?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or D₂O to confirm substituent positions (e.g., pyridyl vs. piperidinyl protons) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₈H₂₈Cl₂N₂O₂: 391.15 g/mol) .
- X-ray crystallography : For absolute configuration determination, grow single crystals via slow evaporation in acetonitrile .
Advanced: How can researchers design experiments to validate its proposed mechanism of action?
Answer:
- Knockdown/knockout models : Use CRISPR-Cas9 to silence candidate targets (e.g., specific GPCRs) in cell lines and assess activity loss .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (Kd, ΔH) with purified receptor proteins .
- In vivo efficacy : Administer in disease models (e.g., neuropathic pain in rodents) with control groups receiving receptor antagonists .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
